molecular formula C28H38N2O2 B1243810 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one CAS No. 228418-79-9

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one

Cat. No. B1243810
CAS No.: 228418-79-9
M. Wt: 434.6 g/mol
InChI Key: GXVHRYDXBSTHCF-UHFFFAOYSA-N
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Patent
US06358958B2

Procedure details

To a slurry of 13.72 g (0.05310 mol) of 4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde and 11.57 g (0.05058 mol) of 1-(2′-methoxyphenyl)piperazine hydrochloride in 391 mL of CH2Cl2 was added 9.7 mL of AcOH to make the reaction mixture homogeneous. To the reaction solution was added slowly 14.63 g (0.06904 mol) of NaBH(OAc)3. After stirring over 4 days (reaction should be complete within 2-5 h), 200 mL of 1N HCl (aq) was added to quench reaction mixture (pH=1). The mixture was extracted with 200 mL of CH2C12. The CH2Cl2 extract was washed again with 200 mL of 1N HCl (aq) (pH=1). Both HCl (aq) washes were combined and saved. The organic extract was washed with 200 mL of 1N NaOH (aq) (pH=14). An emulsion formed and was broken up by addition of 100 mL of water and 100 mL of MTBE. The organic phase was washed again with 200 mL of 1N NaOH (aq) (pH=14) and washed with 200 mL of 25% NaCl (aq), dried over MgSO4, gravity filtered and concentrated to afford 22.74 g of crude title compound as an amber oil. HPLC analysis against pure standard showed that crude product oil has 13.66 g (61.71%) of title compound.
Quantity
13.72 g
Type
reactant
Reaction Step One
Quantity
11.57 g
Type
reactant
Reaction Step One
Quantity
391 mL
Type
solvent
Reaction Step One
Name
Quantity
9.7 mL
Type
solvent
Reaction Step One
Quantity
14.63 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7](=[O:19])[C:8]([CH3:18])([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:9][CH:10]=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.[CH3:21][O:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[N:29]1[CH2:34][CH2:33][NH:32][CH2:31][CH2:30]1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].Cl>C(Cl)Cl.CC(OC)(C)C.O.CC(O)=O>[CH3:21][O:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[N:29]1[CH2:34][CH2:33][N:32]([CH2:10][CH2:9][C:8]([C:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:19])([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH3:18])[CH2:31][CH2:30]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
13.72 g
Type
reactant
Smiles
C1(CCCCC1)C(C(CC=O)(C1=CC=CC=C1)C)=O
Name
Quantity
11.57 g
Type
reactant
Smiles
Cl.COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
391 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
9.7 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
14.63 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring over 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
reaction mixture (pH=1)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 200 mL of CH2C12
EXTRACTION
Type
EXTRACTION
Details
The CH2Cl2 extract
WASH
Type
WASH
Details
was washed again with 200 mL of 1N HCl (aq) (pH=1)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with 200 mL of 1N NaOH (aq) (pH=14)
CUSTOM
Type
CUSTOM
Details
An emulsion formed
WASH
Type
WASH
Details
The organic phase was washed again with 200 mL of 1N NaOH (aq) (pH=14)
WASH
Type
WASH
Details
washed with 200 mL of 25% NaCl (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4, gravity
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCC(C)(C1=CC=CC=C1)C(=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 22.74 g
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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